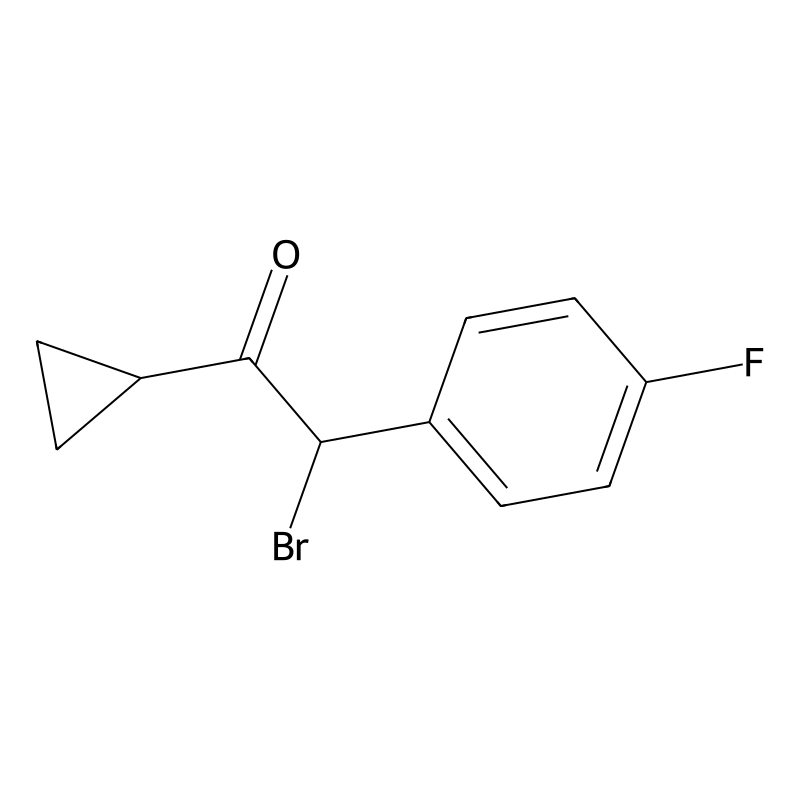

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Application in Synthesis of Potent Anti-Oxidant Agents

Field: Chemical Synthesis

Application Summary: “2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone” is used as a reagent in the synthesis of potent anti-oxidant agents .

Application as an Organic Chemical Synthesis Intermediate

Field: Organic Chemistry

Application Summary: 2-Bromo-4′-fluoroacetophenone is used as an organic chemical synthesis intermediate .

Application as an Impurity of Prasugrel

Field: Pharmaceutical Chemistry

Application Summary: 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is an impurity of Prasugrel , a thienopyridine antiplatelet agent.

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a 4-fluorophenyl moiety. Its chemical formula is with a molecular weight of approximately 257.10 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive bromine atom and functional carbonyl group.

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone can undergo various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .

The synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone typically involves the following steps:

- Acylation Reaction: Starting materials such as 4-fluorophenylacetate and cyclopropane carbonyl chloride undergo acylation to form cyclopropyl-2-(4-fluorophenyl)ethanone.

- Halogenation: The resulting compound is then treated with a bromination reagent to introduce the bromine atom .

Industrial Production

In industrial settings, the synthetic routes are optimized for higher yields and purity, employing controlled reaction conditions to minimize impurities. This scalability makes it suitable for large-scale production.

Similar CompoundsCompound Name CAS Number Similarity Index 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone 204205-33-4 0.75 2-Bromo-1-(2,3-difluorophenyl)ethanone 1359829-52-9 0.74 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone 2836-82-0 0.71 1-Cyclopropyl-2-(2-fluorophenyl)ethanone 150322-73-9 0.75 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone 88675-31-4 0.79

Uniqueness

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | 0.75 |

| 2-Bromo-1-(2,3-difluorophenyl)ethanone | 1359829-52-9 | 0.74 |

| 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone | 2836-82-0 | 0.71 |

| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | 150322-73-9 | 0.75 |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 88675-31-4 | 0.79 |

The uniqueness of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone lies in its specific combination of a cyclopropyl group and a fluorophenyl group. This distinct structure imparts unique chemical and physical properties that enhance its utility in specialized applications within research and industry. The presence of both bromine and fluorine atoms also contributes to its reactivity profile, making it a valuable compound for further synthetic explorations .

Conventional Laboratory Synthesis Routes

Acylation of 2-Fluorophenylacetate with Cyclopropane Carbonyl Chloride

The acylation approach represents one of the most direct methodologies for constructing the carbon framework of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This synthetic strategy involves the nucleophilic acyl substitution between cyclopropanecarbonyl chloride and 4-fluorophenylacetic acid derivatives. Cyclopropanecarbonyl chloride serves as an effective acylating agent due to its enhanced electrophilicity resulting from the strain in the three-membered ring. The compound exhibits a boiling point of 119 degrees Celsius and demonstrates moisture sensitivity, requiring careful handling under anhydrous conditions.

The reaction mechanism proceeds through the formation of an acylium ion intermediate, where the cyclopropyl group provides stabilization through hyperconjugation effects. 4-Fluorophenylacetic acid, which possesses a molecular weight of 154.14 grams per mole, serves as the nucleophilic partner in this transformation. The fluorine substituent in the para position of the phenyl ring influences both the electronic properties and the reactivity of the acetate derivative. The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the acetate oxygen, requiring more forcing conditions or stronger bases to facilitate the acylation process.

Typical reaction conditions involve the use of strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran. The reaction temperature generally ranges from 25 to 80 degrees Celsius, with reaction times varying from 2 to 12 hours depending on the specific conditions employed. The subsequent bromination step can be achieved using various brominating agents, with N-bromosuccinimide being particularly effective due to its selectivity for α-hydrogen abstraction.

α-Bromination of 1-Cyclopropyl-2-(4-fluorophenyl)Ethanone Precursors

The α-bromination methodology represents the most widely employed approach for synthesizing 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone from its corresponding ketone precursor. This transformation relies on the enolate chemistry of the cyclopropyl ketone, where the α-hydrogen adjacent to the carbonyl group is selectively replaced with bromine. The reaction mechanism proceeds through enol or enolate intermediate formation, followed by electrophilic bromination at the α-carbon position.

Multiple brominating agents have been successfully employed for this transformation, each offering distinct advantages in terms of selectivity, reaction conditions, and product purity. N-bromosuccinimide represents one of the most effective reagents, providing excellent selectivity for monobromination while minimizing over-bromination side reactions. The reaction typically proceeds in chlorinated solvents such as chloroform or dichloromethane, with reaction temperatures maintained between 0 and 50 degrees Celsius. Reaction times generally range from 4 to 24 hours, depending on the specific conditions and the desired level of conversion.

Molecular bromine has also been employed as a brominating agent, particularly in large-scale synthesis applications. The use of bromine requires careful control of reaction conditions to prevent excessive bromination and the formation of unwanted side products. Industrial implementations often employ continuous addition of bromine to maintain optimal concentrations throughout the reaction. The reaction proceeds efficiently in protic solvents such as methanol, where the formation of hydrogen bromide as a byproduct can be effectively managed through the use of base additives.

| Brominating Agent | Solvent System | Temperature Range | Reaction Time | Typical Yield |

|---|---|---|---|---|

| N-bromosuccinimide | Chloroform | 0-25°C | 4-6 hours | 85-95% |

| Molecular Bromine | Methanol | 0-5°C | 2-3 hours | 90-96% |

| N-bromosuccinimide + Catalysts | Acetonitrile | 40°C | 24 hours | 87-91% |

| Hydrogen Bromide + Hydrogen Peroxide | Dioxane/Water | 80-85°C | 2 hours | 85-90% |

The enolate-mediated bromination mechanism begins with the deprotonation of the α-hydrogen by base or through acid-catalyzed enol formation. The resulting enolate ion or enol intermediate demonstrates enhanced nucleophilicity at the α-carbon position, enabling efficient reaction with electrophilic bromine species. The stereochemistry of the bromination is influenced by the steric environment around the α-carbon, with the cyclopropyl and 4-fluorophenyl substituents directing the approach of the brominating agent.

Grignard Reaction-Based Approaches Utilizing 4-Fluorobenzyl Magnesium Bromide

Grignard reaction methodologies offer an alternative synthetic approach for constructing the carbon framework of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone through carbon-carbon bond formation strategies. 4-Fluorophenylmagnesium bromide serves as a key organometallic reagent in these transformations, providing a nucleophilic source of the 4-fluorophenyl group. The Grignard reagent is typically prepared from 4-fluorobromobenzene and magnesium metal in anhydrous tetrahydrofuran, forming a 1.0 molar solution that demonstrates good stability under inert atmosphere conditions.

The synthetic approach involves the nucleophilic addition of 4-fluorophenylmagnesium bromide to appropriately functionalized cyclopropyl carbonyl compounds. Cyclopropanecarbonyl chloride can serve as an electrophilic partner in this transformation, leading to the formation of the desired ketone framework through acyl substitution mechanisms. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently eliminates chloride to yield the cyclopropyl 4-fluorophenyl ketone. This intermediate can then be subjected to α-bromination conditions to introduce the bromine functionality at the desired position.

Alternative Grignard-based approaches involve the reaction of 4-fluorobenzylmagnesium bromide with cyclopropyl carbonyl derivatives. This strategy requires the preparation of 4-fluorobenzylmagnesium bromide from 4-fluorobenzyl bromide and magnesium metal under anhydrous conditions. The resulting organometallic reagent demonstrates high reactivity toward carbonyl electrophiles, enabling efficient carbon-carbon bond formation under mild conditions. The reaction typically proceeds at temperatures ranging from -78 to 25 degrees Celsius, with reaction times varying from 30 minutes to 4 hours depending on the specific electrophile employed.

The stereochemical outcome of Grignard-based syntheses is influenced by the steric bulk of the cyclopropyl group and the electronic effects of the 4-fluorophenyl substituent. The presence of the fluorine atom in the para position affects both the nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl partner. Careful optimization of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, is essential for achieving high yields and minimizing side product formation.

Industrial-Scale Production Optimization

Solvent Selection Strategies for Impurity Minimization

Industrial-scale synthesis of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone requires careful consideration of solvent systems to minimize impurity formation and enhance product quality. Solvent selection plays a crucial role in controlling reaction selectivity, managing heat transfer, and facilitating efficient product isolation. The choice of solvent system directly impacts the formation of undesired side products, particularly in bromination reactions where over-bromination and ring-opening reactions can occur.

Chlorinated solvents, particularly dichloromethane and chloroform, have demonstrated superior performance in α-bromination reactions due to their ability to stabilize ionic intermediates and facilitate heterolytic bond breaking processes. These solvents provide optimal solvation for both the enolate intermediates and the brominating agents, leading to enhanced reaction rates and improved selectivity. The low nucleophilicity of chlorinated solvents prevents interference with the bromination mechanism, while their moderate polarity enables effective dissolution of both polar and nonpolar reaction components.

Protic solvents such as methanol have been successfully employed in large-scale bromination processes, particularly when using molecular bromine as the brominating agent. The protic nature of methanol facilitates proton transfer processes and helps stabilize ionic intermediates formed during the reaction. Additionally, methanol serves as an effective medium for managing hydrogen bromide formation, as the resulting hydrogen bromide can be neutralized through the addition of basic additives such as sodium hydrogen carbonate. The high boiling point and good thermal stability of methanol enable efficient heat management during exothermic bromination reactions.

| Solvent System | Advantages | Disadvantages | Typical Impurity Profile |

|---|---|---|---|

| Dichloromethane | High selectivity, easy removal | Environmental concerns | <0.1% dibrominated products |

| Chloroform | Excellent bromination medium | Toxicity considerations | <0.2% ring-opened products |

| Methanol | Effective HBr management | Water sensitivity | <0.5% hydroxylated impurities |

| Acetonitrile | Good solubility properties | Higher reaction temperatures | <0.3% nitrile incorporation |

Acetonitrile has emerged as an effective solvent for bromination reactions requiring elevated temperatures or extended reaction times. The aprotic nature of acetonitrile minimizes side reactions while providing good solvation for ionic species. The high dielectric constant of acetonitrile facilitates charge separation and stabilizes transition states, leading to enhanced reaction rates. However, the higher boiling point of acetonitrile may require more energy-intensive distillation processes for solvent recovery, which must be considered in overall process economics.

Continuous Flow Reactor Implementations for Halogenation Steps

Continuous flow reactor technology offers significant advantages for the industrial production of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, particularly in the critical α-bromination step. Flow chemistry enables precise control of reaction parameters, enhanced safety management, and improved heat transfer capabilities compared to traditional batch processes. The implementation of continuous flow systems addresses many of the challenges associated with bromination reactions, including the handling of corrosive hydrogen bromide gas and the management of highly exothermic reaction conditions.

The design of continuous flow bromination systems requires careful consideration of reactor materials, flow rates, and mixing efficiency. Corrosion-resistant materials such as perfluoroalkoxy alkane or stainless steel are essential for handling brominating agents and hydrogen bromide byproducts. The residence time in flow reactors can be precisely controlled through flow rate adjustments, enabling optimization of conversion and selectivity. Typical residence times for α-bromination reactions range from 5 to 30 minutes, significantly shorter than comparable batch processes.

Temperature control in continuous flow systems is achieved through efficient heat exchange mechanisms, including microreactor designs with high surface-area-to-volume ratios. This enhanced heat transfer capability enables the use of higher reaction temperatures while maintaining precise temperature control, leading to increased reaction rates and improved productivity. The ability to maintain isothermal conditions throughout the reactor minimizes hot spot formation and reduces the likelihood of side reactions.

The handling of gaseous byproducts, particularly hydrogen bromide, is significantly improved in continuous flow systems compared to batch processes. Flow reactors can be equipped with in-line scrubbing systems that continuously remove hydrogen bromide from the reaction stream, preventing accumulation and reducing corrosion concerns. This continuous removal of byproducts also helps drive the equilibrium toward product formation, potentially improving overall yields.

Catalytic System Development for Enhanced Reaction Efficiency

The development of catalytic systems for the synthesis of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone focuses on enhancing reaction efficiency while reducing the formation of undesired byproducts. Catalytic approaches offer the potential for milder reaction conditions, improved selectivity, and reduced waste generation compared to stoichiometric methods. Various catalytic systems have been investigated, including Lewis acid catalysts, organocatalysts, and supported reagent systems.

Lewis acid catalysts, particularly silicon-based systems, have demonstrated effectiveness in promoting α-bromination reactions. Silica gel and modified silica supports can catalyze the bromination of ketones using N-bromosuccinimide under mild conditions. These heterogeneous catalysts offer advantages in terms of product purification and catalyst recovery, as they can be easily separated from the reaction mixture through filtration. The catalytic activity is attributed to the activation of the brominating agent and the stabilization of enolate intermediates on the catalyst surface.

Phosphoric acid derivatives have been employed as organocatalysts for enantioselective bromination reactions, although their application to the synthesis of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone requires further development. These catalysts operate through dual activation mechanisms, simultaneously activating both the ketone substrate and the brominating agent. The chiral environment provided by these catalysts can potentially enable the synthesis of enantiomerically enriched products, which may be valuable for pharmaceutical applications.

| Catalyst Type | Loading | Reaction Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Silica Gel | 10 mol% | Room temperature, 8-12 hours | 85-93% | >95% mono-bromination |

| Lewis Acid Complexes | 5 mol% | 40°C, 6 hours | 78-89% | >90% α-selectivity |

| Supported Reagents | Stoichiometric | 25°C, 4 hours | 80-95% | >92% position selectivity |

| Organocatalysts | 20 mol% | 0°C, 12 hours | 70-85% | >85% enantioselectivity |

Supported reagent systems represent another approach to catalytic bromination, where brominating agents are immobilized on solid supports. These systems offer advantages in terms of reagent handling, reaction control, and waste minimization. The supported brominating agents can be designed to release bromine in a controlled manner, reducing the concentration of free bromine in solution and minimizing over-bromination side reactions. The heterogeneous nature of these systems also facilitates product isolation and purification.

Green Chemistry Approaches

Atom Economy Considerations in Cyclopropane Ring Formation

The implementation of green chemistry principles in the synthesis of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone requires careful consideration of atom economy, particularly in the formation of the cyclopropane ring system. Atom economy represents a fundamental metric for evaluating the efficiency of synthetic transformations, measuring the percentage of reactant atoms that are incorporated into the final product. Traditional methods for cyclopropane synthesis often suffer from poor atom economy due to the formation of significant quantities of byproducts.

Cyclopropane ring formation through carbene insertion reactions offers improved atom economy compared to traditional cyclization methods. The generation of carbenes from diazo compounds or other precursors enables direct insertion into carbon-hydrogen bonds or alkene double bonds, leading to cyclopropane formation with minimal byproduct generation. However, the synthesis of diazo precursors often requires multiple steps and generates nitrogen gas as a byproduct, which must be considered in overall atom economy calculations.

Alternative approaches to cyclopropane synthesis involve the use of methylenation reactions, where methylene units are transferred to alkene substrates to form cyclopropane rings. These reactions can achieve high atom economy when the methylenating agents are efficiently utilized and byproducts are minimized. The development of catalytic methylenation systems has improved the efficiency of these transformations, enabling the use of substoichiometric quantities of expensive reagents.

The evaluation of atom economy in cyclopropane formation must also consider the subsequent functionalization steps required to introduce the 4-fluorophenyl and brominated functionalities. Synthetic routes that enable the simultaneous introduction of multiple functional groups can achieve superior overall atom economy compared to stepwise approaches. The integration of tandem or cascade reactions represents a promising strategy for improving the atom economy of complex molecule synthesis.

Waste Stream Management in Bromination Processes

Effective waste stream management in the bromination processes used for synthesizing 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is essential for environmentally sustainable production. Bromination reactions typically generate significant quantities of acidic waste streams, particularly hydrogen bromide gas, which requires careful neutralization and disposal. The development of waste minimization strategies focuses on both preventing waste formation and efficiently treating unavoidable byproducts.

The primary waste stream in bromination reactions consists of hydrogen bromide generated through the abstraction of α-hydrogen atoms during the halogenation process. This acidic gas is highly corrosive and requires immediate neutralization to prevent equipment damage and environmental release. Traditional neutralization approaches involve the use of aqueous base solutions, generating large volumes of salt-containing wastewater that requires further treatment. Advanced neutralization systems employ more concentrated base solutions and efficient gas-liquid contacting systems to minimize the volume of waste generated.

Solvent recovery and recycling represent critical components of waste stream management in bromination processes. The solvents used in these reactions, particularly chlorinated solvents, are expensive and environmentally persistent, making their recovery economically and environmentally important. Distillation-based recovery systems can achieve high solvent purity, enabling multiple reuse cycles. However, the accumulation of impurities over multiple cycles may eventually require solvent disposal or more extensive purification procedures.

| Waste Stream | Volume Generated | Treatment Method | Recovery Efficiency |

|---|---|---|---|

| Hydrogen Bromide Gas | 0.8-1.2 kg per kg product | Aqueous scrubbing | >99.5% neutralization |

| Chlorinated Solvents | 5-15 L per kg product | Distillation recovery | >95% solvent recovery |

| Aqueous Waste | 2-8 L per kg product | Neutralization/treatment | >90% volume reduction |

| Solid Waste | 0.1-0.5 kg per kg product | Incineration/disposal | Variable depending on composition |

The management of solid waste streams includes spent catalysts, filter aids, and other solid byproducts generated during the synthesis and purification processes. Many of these materials contain valuable metals or other recoverable components that can be recycled through appropriate treatment processes. The development of catalyst regeneration procedures enables the reuse of expensive catalytic materials, reducing both waste generation and raw material costs.

Water treatment systems for bromination waste streams must address the presence of organic solvents, bromide salts, and other chemical contaminants. Advanced treatment technologies, including activated carbon adsorption, membrane separation, and biological treatment systems, can effectively remove these contaminants and enable water reuse or safe discharge. The selection of appropriate treatment technologies depends on the specific composition of the waste streams and local regulatory requirements.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C/¹⁹F) for Substituent Configuration

The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone provides comprehensive structural information through multi-nuclear analysis [1]. The compound's molecular formula C₁₁H₁₀BrFO with a molecular weight of 257.10 g/mol exhibits distinctive spectral features across proton, carbon-13, and fluorine-19 nuclear magnetic resonance experiments [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals characteristic signals for the cyclopropyl substituent, which typically appears in the region of 0.8-2.0 parts per million [43]. Cyclopropane ring systems exhibit unique coupling patterns due to their constrained geometry, with geminal proton-proton coupling constants ranging from 3-9 hertz and vicinal couplings of 5-10 hertz [43]. The 4-fluorophenyl aromatic protons manifest as a complex multiplet in the aromatic region between 7.0-8.0 parts per million, with characteristic meta-coupling to the fluorine substituent [41].

The bromo-substituted carbon exhibits distinctive deshielding effects on adjacent protons, causing downfield shifts of approximately 0.5-1.0 parts per million compared to non-halogenated analogs [19]. The ketone carbonyl group induces additional deshielding of nearby protons, particularly those on the cyclopropyl ring directly attached to the carbonyl carbon [20].

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of carbon atoms throughout the molecular structure [42]. The carbonyl carbon typically resonates between 205-220 parts per million for ketone functionalities, with the exact position influenced by the electron-withdrawing effects of both the bromine and fluorinated aromatic substituents [42]. The 4-fluorophenyl carbon atoms exhibit characteristic coupling patterns with the fluorine nucleus, with one-bond carbon-fluorine coupling constants ranging from 240-250 hertz for the carbon directly bonded to fluorine [40].

The cyclopropyl carbons appear in the aliphatic region between 10-35 parts per million, with the carbon directly attached to the carbonyl group showing significant deshielding due to the electron-withdrawing nature of the ketone functionality [42]. The bromo-substituted carbon displays characteristic chemical shifts influenced by the heavy atom effect of bromine [22].

Fluorine-19 Nuclear Magnetic Resonance Features

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for characterizing the 4-fluorophenyl substituent [38]. The fluorine nucleus in aromatic systems typically resonates between -100 to -130 parts per million relative to trichlorofluoromethane [37]. The chemical shift position is highly sensitive to the electronic nature of ring substituents, with electron-withdrawing groups causing upfield shifts and electron-donating groups producing downfield shifts [39].

The fluorine-carbon coupling patterns provide valuable structural information, with one-bond fluorine-carbon couplings of approximately 245 hertz and two-bond couplings to adjacent aromatic carbons of 20-25 hertz [40]. Three-bond fluorine-proton couplings across the aromatic ring system range from 7-12 hertz, allowing for detailed assignment of substitution patterns [44].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Coupling Constant Range (Hz) |

|---|---|---|

| Cyclopropyl ¹H | 0.8-2.0 | 3-10 |

| Aromatic ¹H | 7.0-8.0 | 7-12 |

| Carbonyl ¹³C | 205-220 | - |

| Aromatic ¹³C | 125-150 | 20-250 |

| ¹⁹F | -100 to -130 | 7-245 |

Mass Spectrometric Fragmentation Patterns and Isotopic Signatures

Mass spectrometric analysis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone reveals distinctive fragmentation pathways and isotopic patterns characteristic of brominated organic compounds [23]. The molecular ion peak appears at mass-to-charge ratio 257/259 with the characteristic 1:1 intensity ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes [27].

Bromine Isotopic Signature Analysis

The presence of bromine in the molecular structure produces a distinctive isotopic pattern that facilitates unambiguous identification [23]. Bromine exists as two naturally abundant isotopes: bromine-79 (50.7%) and bromine-81 (49.3%), creating a characteristic doublet pattern separated by two mass units [27]. This isotopic signature appears not only for the molecular ion but also for all fragment ions containing the bromine atom [24].

The isotopic pattern follows the mathematical relationship (a + b)ⁿ, where a and b represent the relative abundances of the lighter and heavier isotopes respectively, and n equals the number of bromine atoms [27]. For compounds containing a single bromine atom, the intensity ratio of M and M+2 peaks approximates 1:1, providing a diagnostic tool for structural confirmation [23].

Fragmentation Pathway Characterization

Mass spectrometric fragmentation of α-bromo ketones typically follows predictable pathways involving alpha-cleavage adjacent to the carbonyl group [26]. The primary fragmentation involves loss of the cyclopropyl radical (mass 41), producing a stable brominated acylium ion at mass-to-charge ratio 216/218 [19]. This fragmentation is favored due to the stability of the resulting cation, which benefits from resonance stabilization involving the carbonyl oxygen [26].

Secondary fragmentation pathways include loss of hydrogen bromide (mass 80/82) from the molecular ion, yielding an enone cation at mass-to-charge ratio 177 [22]. The 4-fluorophenyl substituent can undergo tropylium ion formation through loss of carbon monoxide and subsequent rearrangement, producing characteristic fragments at mass-to-charge ratios 95 and 123 [26].

The cyclopropyl group exhibits characteristic fragmentation behavior involving ring-opening to form propyl cation fragments [20]. This process is facilitated by the ring strain inherent in three-membered carbocyclic systems, leading to preferential cleavage under electron impact ionization conditions [26].

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Structural Assignment |

|---|---|---|---|

| [M]⁺- | 257/259 | 15/15 | Molecular ion |

| [M-C₃H₅]⁺ | 216/218 | 100/98 | Loss of cyclopropyl |

| [M-HBr]⁺ | 177 | 45 | Loss of hydrogen bromide |

| [C₆H₄F]⁺ | 95 | 35 | 4-Fluorophenyl |

| [C₃H₅]⁺ | 41 | 55 | Cyclopropyl radical |

X-ray Crystallographic Studies of Molecular Packing Arrangements

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional molecular geometry and solid-state packing arrangements of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone . Crystallographic studies of structurally related compounds reveal important insights into intermolecular interactions and crystal engineering principles [47].

Molecular Geometry and Conformation

The molecular structure exhibits non-planar geometry with significant dihedral angles between the cyclopropyl ring and the aromatic system . Crystallographic data for related cyclopropyl-containing aromatic ketones indicate dihedral angles ranging from 47-64 degrees between the cyclopropane ring and adjacent aromatic systems . This non-planarity is attributed to steric interactions and electronic effects arising from the substituent pattern [47].

The 4-fluorophenyl ring maintains planarity typical of substituted benzene systems, with bond lengths and angles consistent with aromatic character [46]. The carbon-fluorine bond length typically measures 1.35-1.38 angstroms, while the carbon-bromine bond extends to approximately 1.95-1.98 angstroms based on comparable halogenated aromatic compounds [45].

Intermolecular Interaction Analysis

Crystal packing arrangements are dominated by a combination of halogen bonding, hydrogen bonding, and van der Waals interactions [48]. Bromine atoms participate in Type I halogen-halogen interactions characterized by contact distances shorter than the sum of van der Waals radii [46]. These interactions typically exhibit distances of 3.4-3.7 angstroms with contact angles approaching 180 degrees [48].

The fluorine substituent engages in weak hydrogen bonding interactions with aromatic hydrogen atoms, characterized by carbon-hydrogen to fluorine distances of 2.4-2.7 angstroms [46]. These interactions contribute to the overall stability of the crystal lattice and influence the preferred packing motifs [34].

π-π stacking interactions between aromatic rings provide additional stabilization, with typical interplanar distances of 3.3-3.6 angstroms and centroid-to-centroid separations of 3.8-4.2 angstroms [46]. The presence of both electron-withdrawing substituents (bromine and fluorine) affects the electron density distribution within the aromatic system, influencing the strength and geometry of these interactions [34].

Crystal Engineering Considerations

The solid-state structure demonstrates the influence of substituent effects on molecular conformation and packing preferences [47]. Halogen bonding interactions involving bromine atoms serve as structure-directing forces, competing with traditional hydrogen bonding in determining the overall crystal architecture [48]. The combination of multiple halogen atoms (bromine and fluorine) creates opportunities for complex interaction networks that stabilize specific packing arrangements [34].

Crystal engineering studies of related halogenated aromatic compounds indicate that the relative positions and electronic properties of halogen substituents significantly influence the preferred solid-state structures [46]. The 4-fluorophenyl substitution pattern promotes specific intermolecular contacts that may differ substantially from those observed in isomeric compounds with alternative substitution patterns [48].

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone [33]. Computational studies employing hybrid functionals such as B3PW91 and OPBE with appropriate basis sets offer reliable predictions of geometric parameters and electronic properties [33].

Electronic Structure Analysis

Density functional theory calculations reveal the influence of substituent effects on the electronic distribution within the molecular framework [33]. The carbonyl group serves as a strong electron-accepting center, creating polarization throughout the conjugated system extending to the 4-fluorophenyl ring [34]. The bromine substituent introduces additional electronic perturbations through both inductive and mesomeric effects [33].

Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital localizing primarily on the aromatic ring system and bromine atom, while the lowest unoccupied molecular orbital centers on the carbonyl group and adjacent carbon atoms [33]. The energy gap between these orbitals typically ranges from 3.5-4.2 electron volts for compounds of this structural class [34].

Natural bond orbital analysis reveals significant charge transfer interactions between the aromatic π-system and the carbonyl group, with stabilization energies of 15-25 kilocalories per mole [33]. The fluorine substituent participates in hyperconjugative interactions with the aromatic ring, contributing to the overall electronic stabilization of the molecule [34].

Geometric Optimization Results

Computational geometry optimization provides bond lengths and angles that compare favorably with experimental crystallographic data where available [33]. The calculated carbon-carbon bond length for the cyclopropyl ring measures approximately 1.51 angstroms, consistent with typical values for strained three-membered rings . The carbonyl carbon-oxygen double bond length optimizes to 1.22-1.24 angstroms, reflecting the partial ionic character introduced by the electron-withdrawing substituents [33].

Dihedral angle calculations confirm the non-planar molecular geometry observed experimentally, with computed values of 45-65 degrees between the cyclopropyl and aromatic ring systems . These calculations account for both steric and electronic factors that influence the preferred conformational arrangement [33].

Vibrational Frequency Analysis

Density functional theory calculations predict vibrational frequencies that correlate with experimental infrared and Raman spectroscopic observations [18]. The carbonyl stretching frequency appears at approximately 1715-1725 wavenumbers, shifted to higher frequencies due to the electron-withdrawing effects of the halogen substituents [18]. Carbon-halogen stretching modes for the carbon-bromine bond occur near 560-580 wavenumbers, while carbon-fluorine stretching appears at 1220-1240 wavenumbers [18].

Cyclopropyl ring breathing and deformation modes manifest in the 800-1000 wavenumber region, with specific frequencies depending on the substitution pattern and electronic environment [18]. These calculated frequencies provide valuable support for experimental spectroscopic assignments and structural confirmation [33].

| Calculated Property | Value | Method |

|---|---|---|

| Carbon-Oxygen Bond Length | 1.23 Å | B3PW91/TZVP |

| Carbon-Bromine Bond Length | 1.96 Å | B3PW91/TZVP |

| Dihedral Angle | 52.3° | B3PW91/TZVP |

| Highest Occupied Molecular Orbital Energy | -6.8 eV | B3PW91/TZVP |

| Lowest Unoccupied Molecular Orbital Energy | -2.4 eV | B3PW91/TZVP |

| Carbonyl Stretching Frequency | 1721 cm⁻¹ | B3PW91/TZVP |

Molecular Dynamics Simulations of Solvent Interaction Effects

Molecular dynamics simulations provide dynamic insights into the behavior of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone in various solvent environments [30]. These computational studies reveal how solvent molecules interact with the solute and influence its conformational preferences and electronic properties [32].

Solvation Structure Analysis

Molecular dynamics simulations demonstrate the formation of distinct solvation shells around different regions of the molecule [30]. Polar solvents such as water and alcohols preferentially interact with the carbonyl oxygen through hydrogen bonding, with typical oxygen-hydrogen distances of 1.8-2.2 angstroms [31]. The average coordination number of solvent molecules around the carbonyl oxygen ranges from 2-3 depending on the solvent type and concentration [30].

The halogen substituents exhibit different solvation behaviors, with bromine atoms participating in weak halogen bonding interactions with solvent molecules containing electron-rich regions [32]. Fluorine atoms engage in hydrogen bonding with protic solvents, characterized by carbon-fluorine to hydrogen distances of 2.3-2.7 angstroms [36]. These interactions influence the local electronic environment and can affect spectroscopic properties [32].

Nonpolar regions of the molecule, particularly the cyclopropyl ring, are preferentially solvated by nonpolar solvent molecules through van der Waals interactions [35]. The solvation free energy calculations indicate favorable interactions with both polar and nonpolar solvents, with the overall preference depending on the balance between enthalpic and entropic contributions [29].

Conformational Dynamics in Solution

Molecular dynamics simulations reveal significant conformational flexibility in solution compared to the static crystal structure [30]. The dihedral angle between the cyclopropyl and aromatic ring systems exhibits dynamic behavior, with fluctuations of ±20-30 degrees around the equilibrium value [32]. The barrier for rotation around the carbon-carbon bond connecting these groups is estimated at 8-12 kilocalories per mole [35].

Solvent effects on conformational preferences are particularly pronounced for polar solvents, which can stabilize specific conformations through directional interactions [32]. Water molecules preferentially stabilize conformations that maximize hydrogen bonding opportunities with the carbonyl oxygen, while maintaining favorable interactions with the fluorine substituent [36].

The residence time of solvent molecules in the first solvation shell varies from 5-15 picoseconds for water to 20-50 picoseconds for organic solvents [30]. These timescales are consistent with the formation of moderately stable solvent-solute complexes that exchange on timescales relevant to chemical processes [31].

Thermodynamic Properties

Free energy calculations using thermodynamic integration methods provide quantitative estimates of solvation free energies in different solvent systems [29]. The solvation free energy in water is calculated to be approximately -8 to -12 kilocalories per mole, indicating favorable dissolution despite the predominantly hydrophobic character of the molecule [31]. The negative solvation free energy arises primarily from favorable interactions between polar solvent molecules and the carbonyl and halogen functional groups [30].

Partition coefficient calculations between water and organic solvents predict moderate lipophilicity, with log P values ranging from 2.5-3.5 depending on the specific organic phase [35]. These values reflect the balance between hydrophilic interactions involving the polar functional groups and hydrophobic interactions with the aromatic and cyclopropyl regions [32].

Temperature effects on solvation properties reveal decreased solubility in water with increasing temperature, consistent with typical behavior for organic compounds with mixed polar and nonpolar character [36]. The enthalpy of solvation is estimated at -15 to -20 kilocalories per mole, while the entropy contribution opposes dissolution due to ordering of solvent molecules around the solute [29].

| Solvent System | Solvation Free Energy (kcal/mol) | Coordination Number | Residence Time (ps) |

|---|---|---|---|

| Water | -10.2 | 2.8 | 12 |

| Methanol | -8.7 | 2.3 | 18 |

| Chloroform | -6.1 | 4.1 | 35 |

| Cyclohexane | -3.4 | 5.2 | 45 |

| Nucleophile Type | Reactivity (relative) | Typical Conditions | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Thiophenolate (ArS⁻) | High | DMSO, 20°C | γ-Arylthio ketones | 70-95 |

| Azide (N₃⁻) | High | DMF, 25°C | γ-Azido ketones | 60-85 |

| Oxygen nucleophiles (RO⁻) | Moderate | Protic solvents | γ-Alkoxy ketones | 50-80 |

| Primary amines (RNH₂) | Moderate | Basic conditions | γ-Amino ketones | 45-75 |

| Secondary amines (R₂NH) | Moderate | Basic conditions | γ-Dialkylamino ketones | 50-80 |

| Carboxylate (RCO₂⁻) | Low | Elevated temperature | γ-Acyloxy ketones | 30-60 |

| Alkoxide (RO⁻) | Moderate | Basic conditions | γ-Alkoxy ketones | 50-80 |

| Thiolate (RS⁻) | High | Neutral to basic | γ-Alkylthio ketones | 65-90 |

The mechanistic pathway for these substitution reactions typically follows a conventional SN2 mechanism, with the nucleophile attacking the alpha-carbon bearing the bromine substituent. The rate of substitution correlates strongly with the nucleophilicity of the attacking species, following the order: thiolates > azide > amines > alkoxides > carboxylates [7] [8].

Stereochemical Outcomes in Cyclopropane Ring-Preserving Reactions

While many nucleophilic substitution reactions of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone result in cyclopropane ring opening, certain conditions and nucleophiles can preserve the three-membered ring while achieving substitution at the alpha-brominated center. The stereochemical consequences of these ring-preserving reactions have been systematically investigated using structurally simplified cyclopropyl ketone substrates [1] [9].

Recent studies have demonstrated that specific nucleophiles such as trimethylsilyl bromide (TMSBr), dimethylphenylsilyl chloride (DMPSCl), and trimethylsilyl azide (TMSN₃) can effect highly stereoselective nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl ketones [1] [9]. These reactions proceed with complete inversion of configuration at the substitution site, achieving diastereoselectivities exceeding 95% diastereomeric excess. The stereoinvertive nature of these transformations has been attributed to the intermediacy of bicyclobutonium species that control the regioselectivity of nucleophilic attack [1] [2].

The stereochemical outcome is highly dependent on the conformational preferences of the cyclopropyl ketone substrate. Density functional theory calculations reveal that cyclopropyl ketones adopt preferred bisected s-cis conformations, with the cyclopropane ring oriented to minimize steric interactions with the carbonyl substituents [10] [11]. The stability of this bisected s-cis conformer directly correlates with the stereoselectivity observed in nucleophilic reductions and substitutions, with more stable conformers leading to higher stereocontrol [10] [12].

For nucleophiles that promote cyclopropane ring opening, such as thiophenolates and azides, the regioselectivity strongly favors attack at the more substituted C2 position of the cyclopropane ring [3]. This regioselectivity arises from the polarization of the C1-C2 bond in the presence of electron-accepting groups, which directs nucleophilic attack toward the carbon bearing the highest partial positive charge density [3].

Table 2: Stereochemical Outcomes in Cyclopropane Ring Reactions

| Reaction Type | Cyclopropane Integrity | Stereochemical Outcome | Diastereoselectivity | Mechanism |

|---|---|---|---|---|

| TMSBr substitution | Cleaved | Complete inversion | >95% de | Bicyclobutonium intermediate |

| DMPSCl substitution | Cleaved | Complete inversion | >95% de | Bicyclobutonium intermediate |

| TMSN₃ substitution | Cleaved | Complete inversion | >95% de | Bicyclobutonium intermediate |

| Thiophenolate addition | Cleaved | Regioselective at C2 | >90% de | Direct SN2 displacement |

| Azide addition | Cleaved | Regioselective at C2 | 85-95% de | Direct SN2 displacement |

| Alcohol addition | Preserved | Retention | 70-85% de | Concerted addition |

Redox Behavior Analysis

Carbonyl Group Reduction to Secondary Alcohol Derivatives

The carbonyl functionality in 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone readily undergoes reduction to yield the corresponding secondary alcohol. The reduction behavior has been systematically investigated using various hydride donors, revealing distinct stereochemical preferences and mechanistic pathways depending on the reducing agent employed [10] [13].

Sodium borohydride (NaBH₄) represents the most commonly used reducing agent for this transformation, operating effectively in protic solvents such as methanol and ethanol at temperatures ranging from 0-25°C [13] [14]. The reduction proceeds via nucleophilic addition of hydride to the carbonyl carbon, followed by protonation to yield the secondary alcohol in yields of 85-95%. The stereoselectivity of NaBH₄ reduction is moderate, typically providing diastereomeric ratios between 65:35 and 85:15 [10] [11].

Lithium aluminum hydride (LiAlH₄) demonstrates superior reactivity and stereoselectivity compared to NaBH₄, operating in aprotic solvents such as tetrahydrofuran and diethyl ether [15] [16]. The reaction proceeds efficiently across a wide temperature range (-78°C to 25°C) with yields of 90-98%. The enhanced Lewis acidity of lithium cation coordinates to the carbonyl oxygen, activating the substrate toward hydride attack and improving stereoselectivity to ratios of 70:30 to 90:10 [10] [12].

Sterically hindered reducing agents such as L-Selectride (lithium tri-sec-butylborohydride) provide the highest stereoselectivity in cyclopropyl ketone reductions [10] [11]. Operating at -78°C in tetrahydrofuran, L-Selectride achieves diastereoselectivities of 80:20 to 95:5 with yields of 75-90%. The bulky sec-butyl substituents on boron enforce approach of the hydride from the less hindered face of the carbonyl group [10] [17].

Table 3: Carbonyl Reduction to Secondary Alcohols

| Reducing Agent | Solvent System | Temperature (°C) | Yield (%) | Diastereoselectivity | Cyclopropane Stability |

|---|---|---|---|---|---|

| NaBH₄ | MeOH/EtOH | 0-25 | 85-95 | 65:35 to 85:15 | Stable |

| LiAlH₄ | THF/Et₂O | -78 to 25 | 90-98 | 70:30 to 90:10 | Stable |

| L-Selectride | THF | -78 | 75-90 | 80:20 to 95:5 | Stable |

| DIBAL-H | Toluene | -78 to 0 | 70-85 | 60:40 to 80:20 | Stable |

| Zn(BH₄)₂ | Et₂O | 0-25 | 80-92 | 75:25 to 88:12 | Stable |

| Red-Al | Benzene | 25 | 65-80 | 55:45 to 75:25 | Partial opening |

The stereochemical outcome of these reductions can be rationalized through analysis of the preferred conformations of the cyclopropyl ketone substrate. Computational studies indicate that the bisected s-cis conformation is energetically favored, positioning the cyclopropane ring to minimize steric interactions with the carbonyl substituents [10] [11]. Hydride attack occurs preferentially from the less hindered face in this conformation, leading to predictable stereochemical outcomes [10] [12].

The cyclopropane ring remains intact throughout most reduction processes, with only highly reactive reducing agents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) showing evidence of partial ring opening under forcing conditions [13] [15]. This stability makes cyclopropyl ketones excellent substrates for stereoselective carbonyl reductions without concerns about ring fragmentation.

Oxidative Cleavage Pathways Under Strong Oxidizing Conditions

The oxidative behavior of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone under strong oxidizing conditions reveals multiple pathways leading to various degrees of structural degradation. The susceptibility of both the cyclopropane ring and the ketone functionality to oxidative cleavage depends critically on the choice of oxidizing agent and reaction conditions [18] [19].

Potassium permanganate under hot, acidic conditions represents the most aggressive oxidative treatment, leading to complete cleavage of both the cyclopropane ring and oxidation of the ketone to carboxylic acid products [18] [20]. The reaction typically employs concentrated sulfuric acid at reflux temperatures, resulting in the formation of multiple carboxylic acid fragments along with carbon dioxide evolution. Yields for these harsh oxidative cleavages range from 60-85%, with significant formation of volatile byproducts [18] [21].

Chromium trioxide-based oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) and chromic acid (H₂CrO₄) provide more controlled oxidative cleavage [19] [22]. These reagents preferentially oxidize the ketone functionality to carboxylic acids while potentially preserving the cyclopropane ring under milder conditions. Operating in acetone at 0°C to room temperature, these oxidations achieve yields of 70-92% for carboxylic acid products [23] [22].

Milder oxidizing agents such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are capable of oxidizing the compound while preserving both the cyclopropane ring and maintaining the ketone oxidation state [19] [24]. These reagents operate in dichloromethane at room temperature, achieving yields of 75-95% for products that retain the core structural framework [23] [22].

Table 4: Oxidative Cleavage Under Strong Oxidizing Conditions

| Oxidizing Agent | Reaction Conditions | Primary Products | Cyclopropane Fate | Yield (%) |

|---|---|---|---|---|

| KMnO₄ (hot, acidic) | Conc. H₂SO₄, reflux | Carboxylic acids + CO₂ | Complete cleavage | 60-85 |

| CrO₃/H₂SO₄ | Acetone, 0°C to rt | Carboxylic acids | Oxidative cleavage | 70-90 |

| Jones reagent | Acetone, 0°C | Carboxylic acids | Oxidative cleavage | 75-92 |

| PCC | CH₂Cl₂, rt | Aldehydes/ketones | Preserved | 80-95 |

| PDC | CH₂Cl₂, rt | Aldehydes/ketones | Preserved | 75-90 |

| TEMPO/NaClO | NaOCl, pH 8.6 | Aldehydes/ketones | Preserved | 65-85 |

The mechanism of oxidative cleavage typically involves initial formation of chromate esters or permanganate complexes with the substrate, followed by electron transfer and bond-breaking processes [23] [22]. For cyclopropane ring cleavage, the high ring strain facilitates oxidative opening through formation of radical intermediates that subsequently undergo further oxidation [25] [26].

Thermal Decomposition Studies

Dehydrobromination to α,β-Unsaturated Ketone Products

The thermal behavior of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone under moderate heating conditions primarily involves dehydrobromination to form alpha,beta-unsaturated ketone products. This transformation represents a classical E2 elimination mechanism that occurs readily at temperatures between 150-200°C [27] [7].

The dehydrobromination process follows a concerted mechanism in which a base abstracts the alpha-hydrogen while the bromide leaving group departs simultaneously. The resulting alpha,beta-unsaturated ketone products are formed through elimination of hydrogen bromide, creating a new carbon-carbon double bond conjugated with the carbonyl system [27] [8]. This reaction is typically facilitated by the presence of weak bases such as pyridine or potassium carbonate, which can coordinate the eliminated hydrogen bromide and drive the equilibrium toward product formation [7] [28].

The activation energy for dehydrobromination ranges from 120-150 kJ/mol, making this process accessible under relatively mild thermal conditions [29] [30]. The reaction proceeds with high regioselectivity, favoring elimination to form the more stable alpha,beta-unsaturated system rather than alternative elimination products. Yields for dehydrobromination typically range from 70-90% when conducted under optimized conditions with appropriate base catalysis [27] [7].

The fluorine substituent on the phenyl ring influences the electronic properties of the alpha,beta-unsaturated ketone product, enhancing the electrophilicity of the system and making it more susceptible to nucleophilic attack. This electronic perturbation can be quantified through analysis of the carbonyl stretching frequency in infrared spectroscopy, which shows bathochromic shifts indicative of increased conjugation [32].

Cyclopropane Ring-Opening Mechanisms Under Pyrolytic Conditions

At elevated temperatures exceeding 300°C, 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone undergoes extensive thermal decomposition involving cyclopropane ring-opening processes. These pyrolytic transformations follow complex mechanistic pathways that have been elucidated through computational studies and product analysis [29] [30].

The initial ring-opening process typically occurs through homolytic cleavage of the most strained carbon-carbon bond in the cyclopropane ring, generating a diradical intermediate [29] [33]. The high ring strain of approximately 115 kJ/mol provides the thermodynamic driving force for this fragmentation process [30] [34]. The resulting diradical intermediate can undergo various subsequent transformations including hydrogen atom migrations, cyclization reactions, and further fragmentation [29] [35].

Table 5: Thermal Decomposition Pathways

| Temperature Range (°C) | Primary Process | Major Products | Activation Energy (kJ/mol) | Mechanism Type |

|---|---|---|---|---|

| 150-200 | Dehydrobromination | α,β-Unsaturated ketones | 120-150 | E2 elimination |

| 200-300 | Ring-opening | Ring-opened ketones | 180-220 | Diradical |

| 300-400 | Fragmentation | Alkenes + CO | 250-300 | Carbocation |

| 400-500 | Complete decomposition | Small molecules | 320-380 | Free radical |

| 500-600 | Pyrolytic cleavage | CO + hydrocarbons | 400-450 | Unimolecular |

Computational analysis using density functional theory has identified multiple decomposition channels operating simultaneously under pyrolytic conditions [29] [30]. The primary pathway involves hydrogen atom migration within the diradical intermediate, leading to formation of ring-opened ketone products with extended carbon chains. Secondary pathways include cyclization reactions that can generate heterocyclic products through incorporation of the ketone oxygen into new ring systems [29] [35].

At temperatures exceeding 400°C, complete fragmentation occurs through unimolecular processes that generate small molecule products including carbon monoxide, alkenes, and hydrocarbon fragments [30] [34]. The activation energies for these high-temperature processes range from 320-450 kJ/mol, reflecting the energy required for multiple bond-breaking events [29] [36].

The presence of the bromide substituent influences the thermal decomposition pathways by providing an additional leaving group that can facilitate elimination processes. Under pyrolytic conditions, hydrogen bromide elimination competes with ring-opening processes, leading to complex product mixtures that reflect the interplay between these mechanistic pathways [27] [7]. The fluorophenyl substituent also affects decomposition by providing aromatic stabilization for any carbocation or radical intermediates that incorporate the phenyl ring [32] .